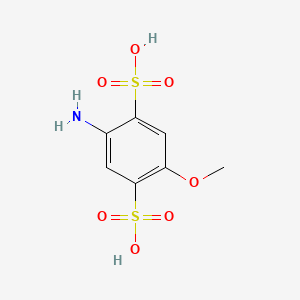

2-Amino-5-methoxybenzene-1,4-disulfonic acid

Description

Properties

IUPAC Name |

2-amino-5-methoxybenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO7S2/c1-15-5-3-6(16(9,10)11)4(8)2-7(5)17(12,13)14/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLABVBIYGGDCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562848 | |

| Record name | 2-Amino-5-methoxybenzene-1,4-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27327-48-6, 83763-33-1 | |

| Record name | 2-Amino-5-methoxy-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27327-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methoxybenzene-1,4-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen -2-amino-5-methoxybenzene-1,4-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-5-methoxybenzene-1,4-disulfonic acid" fundamental properties

An In-depth Technical Guide to 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 27327-48-6, 83763-33-1), a key aromatic amine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available computed data and provides expert insights into its physicochemical properties, a proposed synthesis pathway based on established chemical principles, and its critical role as an intermediate in the synthesis of reactive dyes. This guide is intended for researchers, chemists, and professionals in the fields of dye chemistry, organic synthesis, and materials science, offering a foundational understanding of the compound's structure, function, and handling.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-Methoxyaniline-2,5-disulfonic acid, p-anisidine-2,5-disulfonic acid | PubChem[1] |

| CAS Number | 27327-48-6, 83763-33-1 | PubChem[1] |

| Molecular Formula | C₇H₉NO₇S₂ | PubChem[1] |

| Molecular Weight | 283.28 g/mol | PubChem[1] |

| InChIKey | GLABVBIYGGDCNO-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)O | PubChem[1] |

| Topological Polar Surface Area | 161 Ų | PubChem[1] |

| XLogP3 (Computed) | -0.7 | PubChem[1] |

Proposed Synthesis Pathway and Experimental Protocol

A verified, step-by-step synthesis protocol for this compound is not prominently published. However, based on established principles of electrophilic aromatic substitution and known industrial processes for analogous compounds like aniline-2,5-disulfonic acid, a robust synthesis can be proposed.[2] The logical precursor is p-anisidine (4-methoxyaniline), which is subjected to exhaustive sulfonation.

The primary amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing activators. The first sulfonation is expected to occur ortho to the amino group due to steric hindrance from the methoxy group. Introducing a second sulfonic acid group requires more forcing conditions, typically using oleum (fuming sulfuric acid, H₂SO₄·xSO₃), to overcome the deactivating effect of the first sulfonic acid group.[3]

Disclaimer: The following protocol is a proposed methodology based on analogous chemical transformations and has not been experimentally validated from a cited source. It should be performed by trained personnel with appropriate safety precautions.

Protocol: Di-sulfonation of p-Anisidine

Objective: To synthesize this compound from p-anisidine.

Materials:

-

p-Anisidine (C₇H₉NO)

-

Oleum (20-30% free SO₃)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Chloride (NaCl)

-

Deionized Water

Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

-

Addition funnel

-

Vacuum filtration apparatus (Büchner funnel)

-

pH meter or strips

Step-by-Step Procedure:

-

Initial Charge & Cooling: In the reactor under a nitrogen atmosphere, charge concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C using a circulating chiller.

-

Precursor Addition: Slowly add p-anisidine powder to the cold sulfuric acid in portions. Maintain the temperature below 10 °C throughout the addition. This forms the p-anisidinium sulfate salt. Causality Note: This controlled addition prevents runaway reactions and minimizes side-product formation.

-

Sulfonating Agent Addition: Once the p-anisidine is fully dissolved and the solution is homogenous, begin the dropwise addition of oleum (20-30% SO₃) via the addition funnel. A significant exotherm will occur; maintain the reaction temperature between 20-30 °C. Causality Note: Oleum is a much stronger sulfonating agent than sulfuric acid alone and is necessary to introduce the second sulfonic acid group onto the deactivated ring.[3]

-

Reaction Bake-out: After the oleum addition is complete, slowly raise the temperature of the reaction mixture to 100-120 °C and hold for 4-6 hours. Monitor the reaction progress via a suitable method (e.g., HPLC) until the mono-sulfonated intermediate is consumed.

-

Quenching: Allow the reactor to cool to ambient temperature. In a separate, larger vessel, prepare a stirred slurry of ice and water. Very slowly and carefully, transfer the reaction mixture onto the ice. This quenching step must be performed with extreme caution due to the highly exothermic nature of diluting concentrated acid.

-

Isolation and Purification: The product, this compound, is highly soluble in water. The isolation is typically achieved by "salting out." Add sodium chloride to the aqueous solution until saturation, which significantly reduces the solubility of the sulfonic acid, causing it to precipitate.

-

Filtration and Drying: Cool the slurry to 0-5 °C to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a cold, saturated NaCl solution to remove residual acid. Dry the product under vacuum at 60-80 °C.

Self-Validation:

-

Yield: Track the mass of the dried product to calculate the reaction yield.

-

Purity: Analyze the product using HPLC.

-

Identity Confirmation: Use techniques such as Mass Spectrometry to confirm the molecular weight (283.28 g/mol ) and NMR spectroscopy to confirm the structure, if standards are available.

Applications in Dye Chemistry

The primary industrial application of this compound is as a crucial intermediate in the manufacture of azo dyes, particularly reactive dyes for cellulosic fibers like cotton.[4] The molecule's structure contains two key features that make it highly valuable for this purpose:

-

Primary Aromatic Amine (-NH₂): This group is the reactive site for diazotization. In the first step of dye synthesis, the amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a highly reactive diazonium salt.

-

Disulfonic Acid Groups (-SO₃H): These groups are powerful water-solubilizing moieties. The presence of two sulfonic acid groups ensures that both the intermediate and the final dye molecule have excellent solubility in water, which is the standard medium for textile dyeing processes.[4] This high solubility allows for uniform application of the dye to the fabric.

The resulting diazonium salt is then reacted with a "coupling component" (often a naphthol or another amine derivative) in an azo coupling reaction to form the final colored dye molecule. The covalent bond formed between the dye and the textile fiber results in excellent colorfastness.[5]

Safety and Handling

Hazard Identification: According to the Globally Harmonized System (GHS) classification, this compound is classified as causing serious eye damage.[1] It is imperative to handle this chemical with appropriate personal protective equipment.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, impervious gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Flush skin with plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek medical advice.

-

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its unique combination of functional groups. The aromatic amine provides the reactive handle for building larger chromophore systems, while the dual sulfonic acid groups confer the essential property of water solubility. While a comprehensive, experimentally verified dataset is not widely available, its structural similarity to other key dye intermediates allows for the confident postulation of its synthesis and application. This guide serves as a foundational resource for professionals, enabling a better understanding of its role in the broader landscape of industrial organic chemistry.

References

-

PrepChem.com. (n.d.). Synthesis of Aniline-2,4-disulphonic acid. Retrieved from [Link]

- Google Patents. (1929). Process for the manufacture of aniline-2:5-disulphonic acid.

- Google Patents. (2016). A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

- Google Patents. (1988). Reactive dyes, their preparation and their use.

-

ResearchGate. (n.d.). Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH3CN as a solvent. Retrieved from [Link]

- Google Patents. (1994). 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate.

-

MDPI. (2023). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Retrieved from [Link]

- Google Patents. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

Wikipedia. (n.d.). Reactive dye. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Methoxyaniline-2,5-disulfonic acid. Retrieved from [Link]

-

MDPI. (2021). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. Retrieved from [Link]

-

ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]

-

MDPI. (2018). A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. Retrieved from [Link]

-

Tradeindia. (n.d.). P Anisidine Manufacturers, Para Anisidine Dealers & Exporters. Retrieved from [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008). p-Anisidine-2-sulfonic acid. Retrieved from [Link]

- Google Patents. (2008). Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.

-

SEAC-Gujarat. (2024). 780th meeting of SEAC-Gujarat, Dated 13.02.2024. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C7H9NO7S2 | CID 14670801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GB285488A - Process for the manufacture of aniline-2:5-disulphonic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reactive dye - Wikipedia [en.wikipedia.org]

"2-Amino-5-methoxybenzene-1,4-disulfonic acid" CAS number and synonyms

An In-Depth Technical Guide to 2-Amino-5-methoxybenzene-1,4-disulfonic acid

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, and handling. This document moves beyond a simple data sheet to explain the causality behind its chemical characteristics and synthetic pathways, ensuring a thorough and practical understanding.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound characterized by an aniline core functionalized with a methoxy group and two sulfonic acid groups. These functional groups dictate its chemical reactivity and physical properties, making it a valuable precursor in various chemical syntheses.

Chemical Structure

The molecular structure is fundamental to understanding the compound's reactivity. The electron-donating nature of the amino (-NH₂) and methoxy (-OCH₃) groups activates the benzene ring towards electrophilic substitution, while the sulfonic acid (-SO₃H) groups are strongly electron-withdrawing and increase water solubility.

Caption: Molecular structure of this compound.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and research. This compound is registered under multiple identifiers.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 27327-48-6[1] |

| Alternate CAS | 83763-33-1[1] |

| Molecular Formula | C₇H₉NO₇S₂[1] |

| SMILES | COC1=C(C=C(C(=C1)S(=O)(=O)O)N)S(=O)(=O)O[1][2] |

| InChIKey | GLABVBIYGGDCNO-UHFFFAOYSA-N[1] |

Synonyms

In literature and commercial listings, this compound may be referred to by several names.

| Synonym |

| 4-Methoxyaniline-2,5-disulfonic acid[1] |

| 2-amino-5-methoxy-1,4-benzenedisulfonic acid |

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Weight | 283.3 g/mol | [1] |

| Appearance | Light brown to beige powder | [3] |

| Solubility | Soluble in water | [3] |

| Melting Point | Decomposes | [3] |

| pKa (Predicted) | Acidic in aqueous solution | [3] |

Part 2: Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process rooted in the principles of electrophilic aromatic substitution. While specific proprietary methods may vary, a general and logical pathway can be derived from established chemical transformations. A plausible route starts from a more readily available precursor, such as p-anisidine (4-methoxyaniline), and introduces the sulfonic acid groups.

Synthesis Pathway Overview

The core of the synthesis involves the direct sulfonation of an activated aromatic ring. The strong activating and ortho-, para-directing effects of the amino and methoxy groups must be carefully managed to achieve the desired 1,4-disubstitution pattern of the sulfonic acid groups.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on common organic synthesis techniques for analogous compounds.[4] Note: This procedure should be performed by trained personnel with appropriate safety measures in place.

Objective: To synthesize this compound from p-anisidine.

Step 1: Protection of the Amino Group (Acetylation)

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-anisidine in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C.

-

Causality: This exothermic reaction forms N-(4-methoxyphenyl)acetamide. Protecting the amino group as an amide reduces its activating strength and prevents oxidation during the harsh sulfonation step.

-

Step 2: Disulfonation

-

To the cooled acetamide solution, slowly and carefully add fuming sulfuric acid (oleum, 20-30% SO₃) dropwise.

-

Maintain rigorous temperature control, keeping the reaction mixture below 25 °C.

-

Causality: Oleum is a powerful sulfonating agent. The reaction is highly exothermic. Two sulfonic acid groups are introduced onto the aromatic ring at the positions ortho and meta to the activating acetylamino group.

-

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

Step 3: Deprotection (Hydrolysis)

-

Carefully pour the reaction mixture onto crushed ice. This will precipitate the sulfonated intermediate and hydrolyze the excess oleum.

-

Add a concentrated solution of sodium hydroxide or hydrochloric acid and heat the mixture under reflux for 2-4 hours.

-

Causality: The acidic or basic conditions hydrolyze the amide bond, removing the acetyl protecting group and restoring the free amino group.

-

Step 4: Isolation and Purification

-

Cool the solution. The product, being a zwitterionic and highly polar molecule, may precipitate upon cooling or by adjusting the pH to its isoelectric point.

-

Filter the crude product and wash with a small amount of cold water.

-

Recrystallize the product from hot water or an appropriate solvent system to achieve high purity.

-

Dry the final product under vacuum.

Part 3: Applications and Industrial Relevance

The primary application of this compound is as a crucial dye intermediate .[4][5]

-

Azo Dyes: Its structure, containing a primary aromatic amine, makes it an ideal diazo component. Through diazotization (reaction with nitrous acid), it forms a highly reactive diazonium salt. This salt can then be coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes with different colors and properties.

-

Reactive Dyes: The sulfonic acid groups enhance the water solubility of the final dye, which is essential for dyeing processes in aqueous media. They also provide sites for covalent bonding with fibers like cotton, leading to excellent wash fastness.

Part 4: Safety and Handling

Proper handling is essential to ensure laboratory and industrial safety.

GHS Hazard Information

-

Hazard Statement: H318 - Causes serious eye damage.[1]

-

Pictogram: Corrosion (GHS05)

-

Precautionary Statements:

Storage and Handling Recommendations

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Keep away from strong oxidizing agents.[3]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

Part 5: Conclusion

This compound is a well-defined chemical entity with significant industrial importance, primarily in the synthesis of dyes. Its chemical properties are a direct result of its specific arrangement of functional groups. A thorough understanding of its synthesis, rooted in fundamental organic chemistry principles, and strict adherence to safety protocols are paramount for its effective and safe utilization in research and manufacturing.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

-

TradeIndia. (n.d.). 2 Amino 5 Methoxy Benzene Sulfonic Acid Exporter, Supplier from Ahmedabad. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C7H9NO7S2 | CID 14670801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H9NO7S2) [pubchemlite.lcsb.uni.lu]

- 3. ccount-chem.com [ccount-chem.com]

- 4. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]

- 5. 2 Amino 5 Methoxy Benzene Sulfonic Acid Exporter, Supplier from Ahmedabad [worldensure.in]

"2-Amino-5-methoxybenzene-1,4-disulfonic acid" molecular structure and weight

An In-depth Technical Guide to 2-Amino-5-methoxybenzene-1,4-disulfonic acid

Compound Overview and Identification

This compound is a substituted aromatic organic compound that serves as a versatile intermediate in chemical synthesis. Its structure, featuring an aniline core modified with a methoxy group and two strongly acidic sulfonic acid moieties, imparts unique properties of significant interest in the fields of dye chemistry and materials science. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a plausible synthesis protocol, and its applications for professionals in research and development.

The compound is identified by several key descriptors:

-

IUPAC Name : this compound[1]

-

CAS Number : 27327-48-6[1]

-

Synonyms : 4-Methoxyaniline-2,5-disulfonic acid, p-anisidine-2,5-disulfonic acid, Chrome Acid Violet R, Acid Violet 17[1][3]

Physicochemical and Molecular Properties

The functional groups on the benzene ring dictate the compound's chemical behavior and physical properties. The two sulfonic acid groups make it a strong acid and render it highly water-soluble, while the primary amine acts as a weak base and a key reactive site for further chemical modification.

Data Summary

The core quantitative properties of the compound are summarized in the table below. These values are critical for designing experiments, calculating stoichiometric ratios, and predicting behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Weight | 283.3 g/mol | [1] |

| Monoisotopic Mass | 282.98204397 Da | [1][2] |

| Appearance | Light brown to beige powder | [3] |

| Solubility | Soluble in water | [3] |

| pH of Aqueous Solution | Acidic | [3] |

| Predicted XlogP | -0.7 | [1][2] |

| Melting Point | Decomposes (temperature not specified) | [3] |

-

Insight : The highly negative XlogP value (-0.7) quantitatively confirms the compound's hydrophilic nature, a direct consequence of the two sulfonic acid groups. This high polarity is a key consideration for selecting appropriate reaction solvents and purification techniques, such as aqueous workups and recrystallization from polar solvents.

Molecular Structure and Spectroscopic Profile

Molecular Structure

The structure consists of a central benzene ring with four substituents. The amino and methoxy groups are para to each other, and the two sulfonic acid groups are positioned at the remaining ortho and meta positions relative to the amino group.

Caption: 2D Molecular Structure of this compound.

Predicted Spectroscopic Profile

| Technique | Expected Features |

| ¹H NMR | - Two singlets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two non-equivalent aromatic protons.- A singlet for the methoxy (-OCH₃) protons (δ ~3.8 ppm).- A broad singlet for the amine (-NH₂) protons.- A very broad singlet for the acidic sulfonic acid (-SO₃H) protons, often exchanged with D₂O. |

| ¹³C NMR | - Six distinct signals in the aromatic region (δ 110-160 ppm) for the benzene ring carbons.- A signal for the methoxy carbon (δ ~56 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch from sulfonic acids (~3000 cm⁻¹).- N-H stretching from the primary amine (~3300-3500 cm⁻¹).- Strong S=O stretching from sulfonic acids (~1150-1250 cm⁻¹ and ~1030-1080 cm⁻¹).- C-O stretching from the methoxy group (~1250 cm⁻¹). |

Protocol for Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring the necessary spectroscopic data for structural verification and quality control.

-

Sample Preparation :

-

For NMR: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange and disappearance of the -NH₂ and -SO₃H proton signals.

-

For FT-IR: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

-

NMR Data Acquisition :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.

-

Reference the spectra to the residual solvent peak.

-

-

FT-IR Data Acquisition :

-

Record a background spectrum of the pure KBr pellet.

-

Place the sample pellet in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software will automatically perform the background subtraction.

-

Synthesis and Purification

While specific synthesis literature for this exact molecule is sparse, a robust and logical synthesis pathway can be designed based on established electrophilic aromatic substitution principles. The most direct approach involves the di-sulfonation of p-anisidine (4-methoxyaniline).

Proposed Synthesis Workflow

The workflow involves a one-pot reaction where the starting material is treated with an excess of a strong sulfonating agent.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of each step prepares the reaction for the next.

-

Reactor Setup : In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Charge Sulfonating Agent : Carefully charge the flask with 100 mL of fuming sulfuric acid (20% SO₃). Begin stirring and cool the flask in an ice-water bath.

-

Causality: Fuming sulfuric acid is a powerful sulfonating agent required to introduce two sulfonic acid groups onto the moderately activated aniline ring. The cooling is essential to control the highly exothermic reaction upon addition of the aniline.

-

-

Substrate Addition : Slowly add 24.6 g (0.2 mol) of p-anisidine to the stirred, cooled acid in small portions or as a melt via the dropping funnel over 60-90 minutes. Maintain the internal temperature below 40°C.

-

Causality: Slow, portion-wise addition is a critical safety measure to manage heat generation and prevent runaway reactions or excessive charring of the organic material.

-

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction proceeds to completion (di-sulfonation).

-

Reaction Quench and Product Precipitation : Prepare a 1 L beaker containing 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.

-

Causality: Quenching on ice serves two purposes: it safely dilutes the strong acid and dramatically decreases the solubility of the sulfonated product, causing it to precipitate out of the solution.

-

-

Isolation and Purification :

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two 50 mL portions of cold brine (saturated NaCl solution) to remove residual sulfuric acid.

-

Causality: A brine wash is more effective than a pure water wash at preventing the redissolution of the product due to the common-ion effect.

-

Recrystallize the crude solid from hot water to yield the purified this compound. Dry the final product in a vacuum oven.

-

Applications in Research and Drug Development

Dye Synthesis Intermediate

The primary and most established application of this compound is as a key intermediate in the synthesis of azo dyes and other colorants[5]. The primary amine group can be readily diazotized and then coupled with various aromatic compounds (coupling partners) to generate a wide range of colors. Its synonyms, "Chrome Acid Violet R" and "Acid Violet 17," directly refer to dyes produced from this precursor[3].

Potential in Drug Discovery and Materials Science

While not a widely cited component of active pharmaceutical ingredients (APIs), its structural motifs are highly relevant to drug development professionals.

-

Scaffold for Medicinal Chemistry : The sulfonated aniline scaffold is a common feature in many drugs. Sulfonic acid or sulfonamide groups are often used to increase water solubility, improve pharmacokinetic profiles, or interact with specific binding sites in proteins. This compound serves as a pre-functionalized starting material for building more complex molecules.

-

Building Block for Functional Polymers : The presence of multiple reactive sites (amine, aromatic ring) allows this molecule to be incorporated into polymers. The sulfonic acid groups can be used to create ion-exchange resins or proton-conducting membranes for applications in fuel cells or water purification systems.

Safety, Handling, and Storage

Hazard Assessment

According to the Globally Harmonized System (GHS) classification, this compound presents a significant hazard:

-

H318: Causes serious eye damage [1].

Recommended Handling Protocol

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.

-

Engineering Controls : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Spill Response : In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a sealed container for proper disposal. Clean the spill area with water.

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin : Wash off with soap and plenty of water.

-

Inhalation : Move to fresh air.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

-

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong oxidizing agents[3].

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-methoxybenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. Retrieved from [Link]

- Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.

Sources

- 1. This compound | C7H9NO7S2 | CID 14670801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H9NO7S2) [pubchemlite.lcsb.uni.lu]

- 3. ccount-chem.com [ccount-chem.com]

- 4. 2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Applications of 2-Amino-5-methoxybenzene-1,4-disulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzene-1,4-disulfonic acid, a significant chemical intermediate. The document delves into the logical synthesis of this compound, starting from the readily available precursor, p-anisidine. It offers a detailed, field-proven protocol for its preparation via disulfonation, elucidating the chemical principles that govern the reaction. Furthermore, this guide explores the compound's known applications, primarily as a crucial component in the synthesis of azo dyes, and discusses the potential relevance of its structural motifs in the realm of medicinal chemistry. Physical and chemical properties are systematically presented to provide a complete profile of the compound for research and development purposes.

Introduction: Unveiling a Versatile Chemical Intermediate

This compound, also known by its synonym 4-Methoxyaniline-2,5-disulfonic acid, is an aromatic organic compound with the chemical formula C₇H₉NO₇S₂.[1] Its structure is characterized by a benzene ring substituted with an amino group, a methoxy group, and two sulfonic acid groups. This unique combination of functional groups imparts specific chemical properties that make it a valuable intermediate in chemical synthesis.

The strategic placement of the amino and sulfonic acid groups makes it an excellent diazo component for the synthesis of azo dyes. The methoxy group, being an electron-donating group, influences the color and properties of the resulting dyes. While its primary documented application lies within the dye industry, the substituted aminobenzenesulfonic acid scaffold holds potential interest for medicinal chemists and drug development professionals. Substituted anilines and sulfonic acids are known pharmacophores present in a variety of therapeutic agents.

This guide will provide a detailed exploration of the synthesis of this compound, its chemical and physical properties, and its established and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₇S₂ | [1] |

| Molecular Weight | 283.3 g/mol | [1] |

| CAS Number | 27327-48-6, 83763-33-1 | [1][2] |

| Appearance | Light brown to beige powder | [3] |

| Solubility | Soluble in water | [3] |

| Melting Point | Decomposes | [3] |

| Acidity | Acidic in aqueous solution | [3] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is achieved through the disulfonation of p-anisidine (4-methoxyaniline). The reaction is an electrophilic aromatic substitution, where sulfur trioxide (SO₃), the electrophile, attacks the electron-rich benzene ring of p-anisidine. The presence of the activating amino and methoxy groups directs the incoming sulfonic acid groups to the ortho and para positions.

The following diagram illustrates the logical workflow for the synthesis:

Caption: A logical workflow diagram for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for the sulfonation of analogous anilines.[4]

Materials:

-

p-Anisidine

-

Concentrated Sulfuric Acid (98%)

-

Oleum (20-30% free SO₃)

-

Ice

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Preparation of the p-Anisidine Sulfate Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add a calculated amount of p-anisidine to 1.5 to 3 molar equivalents of concentrated sulfuric acid. The addition should be done slowly with stirring, and the temperature should be monitored. An exothermic reaction will occur, forming the p-anisidinium sulfate salt.

-

Sulfonation with Oleum: To the stirred mixture, add a sufficient amount of oleum (containing 2 to 3 molar equivalents of free SO₃ per mole of p-anisidine) via a dropping funnel. The addition should be controlled to maintain the reaction temperature between 20-40 °C.

-

Initial Heating (Monosulfonation): After the addition of oleum is complete, the reaction mixture is heated to a temperature range of 60-80 °C for approximately 1-3 hours. This step primarily facilitates the formation of the monosulfonated product.

-

Elevated Temperature (Disulfonation): Following the initial heating period, the temperature of the reaction mixture is raised to 130-160 °C and maintained for 2-4 hours. This higher temperature drives the reaction towards disulfonation.

-

Workup and Isolation: After the reaction is complete, the mixture is allowed to cool to room temperature. The cooled reaction mixture is then carefully and slowly poured onto crushed ice with vigorous stirring. The product will precipitate out of the acidic aqueous solution.

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration using a Buchner funnel. The filter cake is washed with cold water to remove any remaining acid.

-

Drying: The product is dried in a vacuum oven at a suitable temperature to yield this compound as a solid.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid and oleum are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The addition of the reaction mixture to ice is highly exothermic and should be done with caution to avoid splashing.

Discovery and Historical Context

Applications in Research and Industry

Azo Dye Synthesis

The primary and most well-documented application of this compound is as an intermediate in the synthesis of azo dyes.[7][8] The presence of the primary amino group allows for diazotization, a reaction where the amine is converted into a diazonium salt using nitrous acid (usually generated in situ from sodium nitrite and a strong acid). This diazonium salt is a potent electrophile that can then react with an electron-rich coupling component (such as a phenol or an aniline derivative) to form an azo compound, which is characterized by the -N=N- chromophore.

The general scheme for the use of this compound in azo dye synthesis is depicted below:

Caption: A schematic representation of the use of this compound in azo dye synthesis.

The sulfonic acid groups on the molecule serve to increase the water solubility of the resulting dyes, which is a crucial property for their application in dyeing textiles. The methoxy group can act as an auxochrome, modifying the color of the dye.

Potential in Medicinal Chemistry and Drug Development

While direct applications in drug development for this compound are not widely reported, its structural components are of interest to medicinal chemists. The substituted aniline core is a common scaffold in many biologically active molecules. Furthermore, sulfonic acid and sulfonamide groups are frequently incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and plasma protein binding.

The presence of multiple functional groups on a single, relatively small molecule makes it a potentially interesting building block for the synthesis of more complex molecules through combinatorial chemistry or fragment-based drug design approaches. Researchers in drug development may consider this compound or its derivatives as starting materials for the synthesis of novel compounds to be screened for various biological activities.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of azo dyes. Its synthesis from p-anisidine via disulfonation is a robust and scalable process, grounded in the fundamental principles of electrophilic aromatic substitution. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a detailed protocol and mechanistic insights for researchers and scientists. While its primary industrial application is in the coloration industry, the structural features of this compound suggest its potential as a building block in the broader field of organic synthesis, including for the development of novel molecules with potential biological activity.

References

- CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid - Google P

-

This compound | C7H9NO7S2 | CID 14670801 - PubChem. (URL: [Link])

-

Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH 3 CN as a solvent - ResearchGate. (URL: [Link])

-

83763-33-1 | 4-Methoxyaniline-2,5-disulfonic acid. (URL: [Link])

- DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt.

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. (URL: [Link])

-

Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone - MDPI. (URL: [Link])

- US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google P

-

A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. (URL: [Link])

- CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google P

-

2-Amino-5-methoxybenzoic acid (6705-03-9) - Chemchart. (URL: [Link])

-

p-Anisidine, 2-nitro - Organic Syntheses Procedure. (URL: [Link])

-

p-Anisidine-2-sulfonic acid - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

-

2-Amino-5-methoxybenzenesulfonic acid | C7H9NO4S | CID 83260 - PubChem. (URL: [Link])

-

Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. (URL: [Link])

-

Sulfanilic acid - Wikipedia. (URL: [Link])

- EP0390654B1 - Aminobenzenesulfonic acid derivative - Google P

-

How can I synthesize 2-amino-5-methoxyphenol? - ResearchGate. (URL: [Link])

-

Azo Dyes - ResearchGate. (URL: [Link])

-

Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka | Patsnap. (URL: [Link])

-

Al-Nahrain Journal of Science An Overview of Preparation for Different Azo Compounds. (URL: [Link])

-

2 AMINO 5 METHOXY BENZENE SULFONIC ACID ( MW 203) at best price in Mumbai | ID. (URL: [Link])

-

Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (URL: [Link])

Sources

- 1. This compound | C7H9NO7S2 | CID 14670801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 83763-33-1 | 4-Methoxyaniline-2,5-disulfonic acid | Tetrahedron [thsci.com]

- 3. ccount-chem.com [ccount-chem.com]

- 4. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]

- 5. Sulfanilic acid - Wikipedia [en.wikipedia.org]

- 6. This compound [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-5-methoxybenzene-1,4-disulfonic acid: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Signature

2-Amino-5-methoxybenzene-1,4-disulfonic acid (CAS: 27327-48-6) is a polysubstituted aromatic compound featuring a nuanced arrangement of electron-donating (amino, methoxy) and strongly electron-withdrawing (sulfonic acid) groups.[1] This configuration imparts unique chemical properties, making it a molecule of interest for applications in specialty dye synthesis, as a complexing agent, or as a versatile intermediate in pharmaceutical development. Its molecular formula is C₇H₉NO₇S₂ and it has a molecular weight of 283.3 g/mol .[1]

Unambiguous structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles and experimental rationale, offering a robust framework for researchers to confirm the identity and purity of this compound.

Below is the chemical structure with standardized numbering for consistent reference throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles & Causality

NMR spectroscopy is the cornerstone of organic structure elucidation. It maps the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. For this molecule, the key insights from NMR will be:

-

¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. Their chemical shift (δ) is dictated by the local electronic environment; electron-withdrawing groups like -SO₃H deshield protons (shift downfield), while electron-donating groups like -NH₂ and -OCH₃ shield them (shift upfield). Coupling constants (J) reveal the connectivity of neighboring protons.

-

¹³C NMR: Provides a count of unique carbon environments, confirming the molecular backbone. The chemical shifts are similarly influenced by substituent electronic effects.

Predicted ¹H and ¹³C NMR Spectral Data

-

Aromatic Protons (H-3, H-6): The benzene ring has two remaining protons.

-

H-3: This proton is ortho to the strongly electron-withdrawing -SO₃H group at C-4 and ortho to the electron-donating -NH₂ group at C-2. The powerful deshielding from the sulfonic acid group is expected to dominate, placing this proton's signal significantly downfield.

-

H-6: This proton is ortho to the -SO₃H group at C-1 and ortho to the electron-donating -OCH₃ group at C-5. Similar to H-3, it will be shifted downfield.

-

Given the 1,4-disposition of these protons relative to each other, no significant H-H coupling is expected, so they should appear as two distinct singlets.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to other protons. They will appear as a sharp singlet. Data from similar methoxy-substituted aromatics suggest a chemical shift in the range of 3.5-4.0 ppm.[2]

-

Amino Protons (-NH₂): These protons are exchangeable and their signal is often broad. The chemical shift is highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, they are readily observed.

-

Sulfonic Acid Protons (-SO₃H): As highly acidic and rapidly exchanging protons, these signals are typically very broad and shifted far downfield, often beyond the standard spectral window or integrated into the water peak.

The following tables summarize the predicted spectral data.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.0 - 8.5 | Singlet | 1H | H-3 | Deshielded by ortho -SO₃H group. |

| ~7.5 - 8.0 | Singlet | 1H | H-6 | Deshielded by ortho -SO₃H group. |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | Exchangeable protons, shift is variable. |

| ~3.85 | Singlet | 3H | -OCH₃ | Typical range for aryl methoxy group. |

| >10.0 | Very Broad | 2H | -SO₃H | Highly acidic, exchangeable, often not observed. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~150 - 155 | C-5 | Aromatic C attached to -OCH₃, shielded. |

| ~145 - 150 | C-2 | Aromatic C attached to -NH₂, shielded. |

| ~140 - 145 | C-1 or C-4 | Ipso-carbon attached to -SO₃H, deshielded. |

| ~135 - 140 | C-4 or C-1 | Ipso-carbon attached to -SO₃H, deshielded. |

| ~120 - 125 | C-6 | Aromatic CH, deshielded by adjacent -SO₃H. |

| ~115 - 120 | C-3 | Aromatic CH, deshielded by adjacent -SO₃H. |

| ~56.0 | -OCH₃ | Typical range for aryl methoxy carbon. |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to be self-validating by ensuring sample purity and proper instrument calibration.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the dried this compound sample.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it is an excellent solvent for polar, acidic compounds and allows for the observation of exchangeable -NH₂ and -OH protons.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

-

-

Data Acquisition:

-

Tune and shim the probe to the sample to ensure maximum spectral resolution and correct peak shape.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.

-

(Optional but Recommended) Acquire 2D NMR spectra, such as HSQC and HMBC, to definitively correlate proton signals with their attached carbons and confirm long-range connectivity, providing unambiguous assignment.

-

Infrared (IR) Spectroscopy

Theoretical Principles & Causality

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying the presence of key structural motifs. For this molecule, we expect to see clear signatures for the amine, methoxy, sulfonic acid, and substituted aromatic functionalities.

Interpretation of Key Spectral Features

The IR spectrum will be a composite of the vibrations from all functional groups present.

-

-NH₂ Group: The primary amine will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region (asymmetric and symmetric stretches).

-

-SO₃H Group: This is the most dominant feature. Expect very strong and broad S=O asymmetric and symmetric stretching bands around 1250-1150 cm⁻¹ and 1060-1030 cm⁻¹, respectively. A broad O-H stretch from the sulfonic acid will also be present, likely overlapping with other signals in the 3000 cm⁻¹ region.

-

Aromatic Ring: Aromatic C-H stretching vibrations will appear as a series of weaker peaks just above 3000 cm⁻¹. The characteristic C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

-

-OCH₃ Group: Aliphatic C-H stretching from the methyl group will be visible just below 3000 cm⁻¹. A strong C-O stretching band is expected around 1250 cm⁻¹.

-

Substitution Pattern: The 1,2,4,5-tetrasubstitution pattern gives rise to specific C-H out-of-plane (OOP) bending vibrations in the fingerprint region (< 900 cm⁻¹), which can help confirm the isomer.[4]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3500 - 3300 | Medium | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | Weak-Medium | C-H Stretch | Methoxy (-OCH₃) |

| ~3000 (Very Broad) | Broad | O-H Stretch | Sulfonic Acid (-SO₃H) |

| 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1520 - 1470 | Medium | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | Strong, Broad | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) |

| ~1250 | Strong | C-O Asymmetric Stretch | Aryl Ether (-OCH₃) |

| 1060 - 1030 | Strong, Broad | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) |

| 900 - 860 | Medium-Strong | C-H Out-of-Plane Bend | 1,2,4,5-Tetrasubstituted Ring |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

This method is ideal for solid, non-volatile samples.

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is a key self-validating check; an opaque or cloudy pellet will scatter light and produce a poor-quality spectrum.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Theoretical Principles & Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, crucial structural information. Due to the high polarity and low volatility of this compound, Electrospray Ionization (ESI) is the method of choice over harsher techniques like Electron Ionization (EI). ESI is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Predicted Mass Spectrum (ESI-MS)

The exact molecular weight of C₇H₉NO₇S₂ is 282.9820 Da.[1] High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.

-

Positive Ion Mode ([M+H]⁺): The expected m/z for the protonated molecule is 283.9893.[5]

-

Negative Ion Mode ([M-H]⁻): The expected m/z for the deprotonated molecule is 281.9748.[5] This is often the preferred mode for acidic compounds.

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to elicit structurally informative fragments. The sulfonic acid groups are the most labile part of the molecule.

-

Primary Fragmentation: The most anticipated fragmentation pathway is the neutral loss of sulfur trioxide (SO₃), which has a mass of 79.96 Da. This desulfonation is a characteristic fragmentation for aromatic sulfonic acids.[6][7]

-

[M-H]⁻ at m/z 282.0 → Loss of SO₃ → Fragment at m/z 202.0

-

-

Secondary Fragmentation: The resulting fragment ion (aminomethoxybenzenesulfonic acid) can then lose a second molecule of SO₃.

-

Fragment at m/z 202.0 → Loss of SO₃ → Fragment at m/z 122.0 (aminomethoxyaniline radical anion)

-

Table 4: Predicted Key Ions in ESI-MS and MS/MS Spectra (Negative Ion Mode)

| m/z (Predicted) | Ion Formula | Identity |

|---|---|---|

| 281.9748 | [C₇H₈NO₇S₂]⁻ | [M-H]⁻ (Molecular Ion) |

| 202.0125 | [C₇H₈NO₄S]⁻ | [M-H-SO₃]⁻ |

| 122.0555 | [C₇H₈NO]⁻ | [M-H-2SO₃]⁻ |

Experimental Workflow & Protocol

Caption: Workflow for LC-MS/MS analysis of the target compound.

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in an appropriate solvent system, such as a water/acetonitrile mixture with a small amount of formic acid or ammonium hydroxide to aid ionization.

-

Instrumentation: Use a Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

-

LC Method: Perform chromatographic separation using a C18 reversed-phase column to separate the analyte from any potential impurities before it enters the mass spectrometer.

-

MS Method:

-

Set the ESI source to negative ion mode.

-

Perform a full scan experiment to find the [M-H]⁻ ion at m/z 282.0.

-

Perform a product ion scan (MS/MS) experiment by selecting m/z 282.0 as the precursor ion and applying collision energy to induce fragmentation.

-

Analyze the resulting spectrum for the expected fragment ions. The presence of the correct precursor and fragment ions provides very high confidence in the structural assignment.

-

Conclusion

The structural elucidation of this compound is definitively achieved through a coordinated application of modern spectroscopic techniques. NMR spectroscopy confirms the precise arrangement and number of protons and carbons in the molecular framework. IR spectroscopy provides rapid confirmation of all key functional groups, including the critical sulfonic acid, amine, and ether moieties. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while MS/MS fragmentation confirms the connectivity and lability of the sulfonic acid groups. This comprehensive guide provides the predicted data, underlying scientific principles, and robust experimental protocols necessary for researchers to confidently identify and characterize this complex molecule.

References

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. (2011-02-14). Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (2007). Available at: [Link]

-

ACS Publications. N.M.R. STUDY OF THE IONIZATION OF ARYL SULFONIC ACIDS. The Journal of Physical Chemistry. Available at: [Link]

-

NIST. Benzenesulfonic acid, 4-amino-. NIST Chemistry WebBook. Available at: [Link]

-

PubMed. Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations. (2011). Available at: [Link]

-

ResearchGate. The NMR and ESR Spectra of Sulphonic Acids and their Derivatives. Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

-

PubMed. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (2007). Available at: [Link]

-

PubChem. 3-Aminobenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

-

Scientific Research Publishing. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Available at: [Link]

-

Spectroscopy@IKU. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2024). Available at: [Link]

-

Taylor & Francis Online. Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. Spectroscopy Letters. Available at: [Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2023). Available at: [Link]

-

ResearchGate. How to measure aromatic amine compounds using uv/visible spectrophotometer?. (2016). Available at: [Link]

-

JoVE. Electrophilic Aromatic Substitution: Sulfonation of Benzene. (2023). Available at: [Link]

-

ResearchGate. 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl.... Available at: [Link]

-

Current Research in Nutrition and Food Science Journal. Determination of 2,5-Diketopiperazines in Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. (2016). Available at: [Link]

-

mzCloud. Sulfanilic acid. Available at: [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Available at: [Link]

-

ResearchGate. Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. (2016). Available at: [Link]

-

NIST. Benzenesulfonic acid, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Available at: [Link]

-

PubChem. 2-Aminobenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Chloro-p-toluidine-5-sulfonic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound | C7H9NO7S2 | CID 14670801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. PubChemLite - this compound (C7H9NO7S2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Amino-5-methoxybenzene-1,4-disulfonic Acid: Solubility and Stability for the Research Scientist

Foreword

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical analysis of 2-Amino-5-methoxybenzene-1,4-disulfonic acid, a compound of interest for its potential applications in organic synthesis and drug development. As researchers and drug development professionals, our ability to manipulate and stabilize a molecule is directly proportional to our understanding of its fundamental characteristics. This document moves beyond a simple recitation of data, offering insights into the causality of the compound's behavior and providing a framework for its practical application in a laboratory setting.

Introduction and Molecular Profile

This compound is an aromatic organic compound characterized by the presence of an amino group, a methoxy group, and two sulfonic acid moieties attached to a benzene ring. This unique combination of functional groups dictates its chemical behavior, particularly its solubility and stability profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₇S₂ | [1][2] |

| Molecular Weight | 299.28 g/mol | [1] |

| Appearance | Light brown to beige powder | [1] |

| Synonyms | 4-Methoxyaniline-2,5-disulfonic acid, p-anisidine-2,5-disulfonic acid, Chrome Acid Violet R, Acid Violet 17 | [1][2] |

| CAS Number | 90-51-7 | [1] |

Solubility Characteristics: A Dichotomy of Polarity

The solubility of this compound is a direct consequence of its highly polar nature, imparted by the two sulfonic acid groups and the amino group.

Aqueous Solubility

This compound is soluble in water[1]. The sulfonic acid groups are strongly acidic and readily deprotonate in aqueous solution, forming sulfonate anions (-SO₃⁻). This ionization, coupled with the potential for hydrogen bonding with water molecules via the amino and methoxy groups, leads to its favorable interaction with aqueous media. The resulting solution is acidic[1].

Organic Solvent Solubility

The high polarity and zwitterionic character of this compound predict poor solubility in non-polar organic solvents such as hexane, toluene, and dichloromethane. The energy required to overcome the strong intermolecular forces (ionic interactions and hydrogen bonding) in the solid crystal lattice is not sufficiently compensated by the weak solute-solvent interactions with these non-polar solvents.

Solubility in polar aprotic solvents like acetonitrile, acetone, and tetrahydrofuran (THF) is also expected to be limited. While these solvents possess some polarity, they are generally poor at solvating the charged sulfonate and protonated amino groups.

Polar protic solvents, such as methanol and ethanol, may offer some degree of solubility due to their ability to engage in hydrogen bonding. However, this is likely to be significantly less than in water.

Factors Influencing Solubility

-

pH: The solubility of this compound is expected to be highly pH-dependent. In acidic solutions (low pH), the amino group will be protonated (-NH₃⁺), resulting in a net positive charge and likely increasing solubility. In alkaline solutions (high pH), the sulfonic acid groups will be deprotonated (-SO₃⁻), leading to a net negative charge and also enhancing solubility. The lowest solubility would be anticipated around the isoelectric point where the zwitterionic form dominates.

-

Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature. It is reasonable to assume that the solubility of this compound in water and other polar solvents will increase with heating. However, this must be balanced against the compound's thermal stability.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining solubility in various solvent systems.

Protocol 1: Equilibrium Solubility Determination by HPLC-UV

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected solvent (e.g., deionized water, methanol, ethanol, acetonitrile)

-

Thermostatically controlled shaker or incubator

-

Calibrated HPLC system with a UV detector

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure that excess solid remains in each vial.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop and validate an HPLC-UV method for the quantification of this compound.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the prepared sample solutions and the calibration standards into the HPLC system.

-

Determine the concentration of the dissolved compound in the sample solutions by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the selected solvent using the following formula, accounting for any dilution factors:

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

-

Stability Profile: A Multifaceted Consideration

The stability of this compound is a critical parameter for its handling, storage, and application. Degradation can be initiated by several factors, including temperature, pH, light, and oxidizing agents.

Thermal Stability

It is known that this compound decomposes at its melting point[1]. While the exact decomposition temperature is not specified, this indicates that the compound has limited thermal stability at elevated temperatures. Thermal decomposition of sulfonic acids can lead to the liberation of sulfur oxides (SOx). The presence of the amino and methoxy groups may also lead to the formation of other volatile and non-volatile degradation products.

Storage Recommendations: To mitigate thermal degradation, this compound should be stored in a cool, dry place[1].

pH Stability and Hydrolysis

The sulfonic acid groups are generally stable to hydrolysis under mild conditions. However, under forcing acidic or basic conditions, particularly at elevated temperatures, desulfonation can occur. This would result in the loss of one or both sulfonic acid groups, leading to the formation of 2-amino-5-methoxybenzenesulfonic acid or p-anisidine, respectively. The amino group may also be susceptible to degradation under extreme pH conditions.

Photostability

Aromatic amines and sulfonic acids can be susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradation products and a loss of purity.

Handling Recommendations: To prevent photodegradation, this compound should be stored in a tightly sealed, light-resistant container, such as an amber glass bottle, and protected from direct sunlight[1].

Oxidative Stability

The presence of an amino group on the benzene ring makes the molecule susceptible to oxidation. Strong oxidizing agents should be avoided during handling and storage[1]. Oxidation can lead to the formation of colored impurities and potentially polymeric byproducts.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation studies are indispensable. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80 °C for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature, protected from light.

-

Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 80 °C), protected from light.

-

Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

-

Conclusion and Future Perspectives